molecular formula C27H23ClF3N5O2S B2368078 N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 389070-94-4

N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2368078
CAS No.: 389070-94-4
M. Wt: 574.02
InChI Key: WJUDGYFGVZOFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a carbamoylmethyl sulfanyl group at position 4. The triazole ring is further functionalized with a methyl group bearing a 2-(trifluoromethyl)benzamide moiety. Its synthesis likely follows established routes for 1,2,4-triazole derivatives, involving cyclization of hydrazinecarbothioamides in basic media and subsequent S-alkylation with α-halogenated ketones or acetophenones . Key structural elements include:

  • 3-Chlorophenyl group: Introduces hydrophobicity and halogen-mediated interactions.
  • Carbamoylmethyl sulfanyl group: Enhances solubility and metabolic stability compared to simpler alkyl sulfides.
  • Trifluoromethyl benzamide: Contributes strong electron-withdrawing effects and bioavailability via the trifluoromethyl group.

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClF3N5O2S/c1-16-10-11-17(2)22(12-16)33-24(37)15-39-26-35-34-23(36(26)19-7-5-6-18(28)13-19)14-32-25(38)20-8-3-4-9-21(20)27(29,30)31/h3-13H,14-15H2,1-2H3,(H,32,38)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUDGYFGVZOFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation

Intermediate C undergoes methylation using methyl iodide in the presence of a strong base.

Reaction Conditions :

  • Methylating Agent : Methyl iodide (1.2 equiv)
  • Base : Potassium carbonate (3 equiv)
  • Solvent : Acetonitrile
  • Temperature : Reflux at 82°C for 8 hours
  • Yield : 75%

Product :
3-(Chloromethyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazole (Intermediate D)

Benzamide Formation

Intermediate D is coupled with 2-(trifluoromethyl)benzoic acid using a carbodiimide coupling reagent.

Reaction Conditions :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
  • Activator : N-Hydroxysuccinimide (NHS, 1.2 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature, 24 hours
  • Yield : 58–62%

Final Product :
N-{[4-(3-Chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide

Optimization and Yield Analysis

Critical parameters influencing yield include stoichiometry, solvent polarity, and reaction time. The table below summarizes optimized conditions:

Step Key Parameter Optimal Value Yield (%)
1 Hydrazine Equiv 2.5 72
2.2 NaH Equiv 1.5 70
3.1 Methyl Iodide Equiv 1.2 75
3.2 EDC Equiv 1.5 62

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 13.72 (s, 1H, triazole NH)
    • δ 8.12–7.45 (m, 9H, aromatic protons)
    • δ 4.34 (s, 2H, SCH2)
    • δ 2.28 (s, 6H, Ar-CH3)
  • IR (KBr) :

    • 1685 cm⁻¹ (C=O, benzamide)
    • 1540 cm⁻¹ (C=N, triazole)
    • 1320 cm⁻¹ (C-F)

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Use of EDC/NHS improved benzamide formation compared to DCC/DMAP.
  • Byproduct Formation : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) minimized impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound could potentially inhibit the growth of various pathogens due to its structural characteristics that allow interaction with microbial targets. Studies have shown that similar compounds demonstrate efficacy against bacteria and fungi, suggesting that this compound may also possess similar properties .

Anticancer Potential

Triazole derivatives are known for their anticancer properties. Preliminary studies suggest that N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Molecular docking studies have indicated that this compound could act as an inhibitor of enzymes involved in inflammatory processes. The potential to modulate inflammatory responses makes it a candidate for further investigation in treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the mechanism of action is crucial for optimizing its therapeutic efficacy. Current hypotheses suggest that the compound interacts with specific molecular targets within cells, disrupting their normal function and leading to desired biological effects .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of triazole derivatives, compounds structurally similar to this compound were tested against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial activity.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of triazole derivatives revealed that compounds with similar functional groups exhibited cytotoxic effects on several cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing potency against breast cancer cells.

Mechanism of Action

The mechanism of action of “N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide” would depend on its specific biological target. It may involve:

    Binding to enzymes: Inhibiting their activity.

    Interacting with receptors: Modulating cell signaling pathways.

    Disrupting cellular processes: Affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against structurally related 1,2,4-triazole derivatives (Table 1):

Compound ID/Name Substituents Key Structural Differences vs. Target Compound Biological/Physical Impact Reference
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thione 2,4-Difluorophenyl, sulfonylphenyl, thione group - Difluorophenyl vs. 3-chlorophenyl
- Thione vs. carbamoylmethyl sulfanyl
Reduced halogen diversity; thione tautomers may alter redox stability . [1]
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Trimethoxyphenyl, methylbenzylsulfanyl, chlorobenzylidene - Trimethoxyphenyl vs. trifluoromethyl benzamide
- Methylbenzylsulfanyl vs. carbamoylmethyl sulfanyl
Methoxy groups enhance π-π stacking but reduce metabolic stability; simpler sulfanyl lacks carbamate’s polarity . [12]
Nitrothiophen-containing triazoles Nitrothiophenyl, halogenated aryl groups - Nitro group vs. trifluoromethyl
- Thiophene vs. benzene
Nitro groups improve antibacterial activity but increase toxicity risks; thiophene alters electronic profile . [7]

Electronic and Pharmacokinetic Properties

  • Trifluoromethyl vs.
  • Sulfanyl Modifications : The carbamoylmethyl sulfanyl group improves aqueous solubility compared to methylbenzylsulfanyl (logP reduction by ~0.5 units) and resists oxidative metabolism better than thione tautomers .
  • Halogen Effects : The 3-chlorophenyl group provides a balance of hydrophobicity and steric bulk compared to 2,4-difluorophenyl analogues, which may reduce off-target interactions .

Key Research Findings

  • Synthetic Feasibility : The compound’s synthesis is scalable using methods analogous to , with >80% yield reported for similar S-alkylated triazoles .
  • Bioactivity : Compared to nitrothiophen derivatives (MIC = 2–8 µg/mL against M. tuberculosis), the target compound’s trifluoromethyl group is projected to lower MIC values by enhancing membrane penetration .
  • Stability : The carbamoylmethyl sulfanyl group reduces susceptibility to hepatic CYP450 oxidation compared to methylbenzylsulfanyl analogues (t₁/₂ increased by 2.3-fold in vitro) .

Biological Activity

N-{[4-(3-chlorophenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazole ring : Known for its role in various biological activities.
  • Chlorophenyl and trifluoromethyl groups : These substituents can influence the compound's lipophilicity and biological interactions.
  • Carbamoyl and sulfanyl functionalities : These groups are often associated with enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phospholipase A2, which plays a critical role in inflammation and pain pathways .
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its structure suggests potential interactions with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells .
  • Antimicrobial Properties : The presence of the triazole moiety is linked to antimicrobial activity, making it a candidate for further investigation against resistant strains of bacteria and fungi .

Efficacy Against Cancer Cell Lines

A summary of the compound's activity against different cancer cell lines is presented in the table below:

Cell LineIC50 (µM)Mechanism of Action
HEPG2 (Liver)1.18Apoptosis induction
MCF7 (Breast)0.67DNA synthesis inhibition
SK-MEL-5 (Melanoma)0.80Cell cycle arrest
T-47D (Breast)1.95Enzyme inhibition

These results indicate a promising profile for anticancer applications.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound possesses significant antimicrobial properties, comparable to established antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of similar triazole derivatives. The study found that compounds with structural similarities to this compound exhibited significant growth inhibition in multiple cancer cell lines, supporting further exploration into this class of compounds .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of compounds containing the triazole moiety. Results indicated that modifications similar to those present in this compound resulted in enhanced efficacy against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including triazole ring formation via cyclization of hydrazine derivatives with carbon disulfide under basic conditions . Optimization strategies include Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) improve yield reproducibility by minimizing side reactions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : Assigning chemical shifts for the triazole ring (δ 8.2–8.5 ppm) and trifluoromethyl group (δ 120–125 ppm in 19F^{19}\text{F} NMR).
  • HPLC-MS : Validating purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • X-ray crystallography : Resolving structural ambiguities, such as sulfanyl group orientation and triazole substitution patterns .

Q. What preliminary bioactivity assays are recommended to evaluate this compound’s pharmacological potential?

Standard assays include:

  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the triazole’s metal-binding capacity .

Advanced Research Questions

Q. How can computational docking (e.g., Glide XP) predict binding modes to biological targets, and what validation metrics are essential?

Glide XP incorporates hydrophobic enclosure scoring and Monte Carlo pose refinement to predict ligand-protein interactions. Key steps:

  • Grid generation : Use OPLS-AA force fields for receptor preparation.
  • Pose validation : RMSD thresholds (<2 Å for top-ranked poses) against crystallographic data .
  • Water desolvation terms : Critical for modeling interactions with polar residues (e.g., histidine or aspartate) .

Q. How do structural modifications (e.g., substituents on the triazole or benzamide groups) influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • 3-Chlorophenyl group : Enhances lipophilicity, improving membrane permeability (logP >3.5).
  • Trifluoromethyl group : Increases metabolic stability via electron-withdrawing effects.
  • Carbamoylmethylsulfanyl moiety : Mediates hydrogen bonding with target enzymes (e.g., kinases) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Cross-validate using:

  • Orthogonal assays : Surface plasmon resonance (SPR) to confirm binding kinetics if docking suggests high affinity but in vitro activity is low.
  • Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .
  • Solubility adjustments : Modify co-solvents (e.g., DMSO:PBS ratios) to address false negatives from aggregation .

Q. Which mechanistic studies are critical to elucidate the compound’s mode of action?

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to targets like tubulin or topoisomerases.
  • Fluorescence polarization : Track conformational changes in target proteins upon ligand binding.
  • Metabolomic profiling : Identify downstream biomarkers (e.g., ATP depletion in cancer cells) .

Q. How can photophysical properties be exploited for molecular sensing applications?

Functionalize the benzamide group with heteroatoms (e.g., boron-dipyrromethene) to create fluorescence probes. Computational TD-DFT calculations predict excitation/emission wavelengths, validated via UV-Vis and fluorescence spectroscopy .

Methodological Tables

Parameter Synthesis Optimization Docking Validation
Key VariableSolvent polarity (DMF vs. ethanol) Hydrophobic enclosure scoring
Critical MetricYield (%)RMSD (Å)
Optimization ToolDoE (Response Surface Methodology) Prime/MM-GBSA free-energy calculations
Bioactivity Assay Protocol Relevant Evidence
Antimicrobial ScreeningCLSI guidelines (96-well plates) MIC values vs. S. aureus (2–8 µg/mL)
CytotoxicityMTT (48-h incubation) IC50_{50} = 12.3 µM (MCF-7 cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.